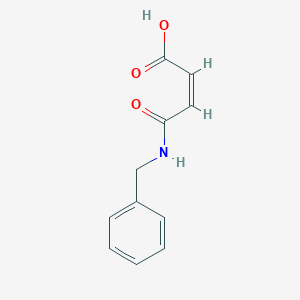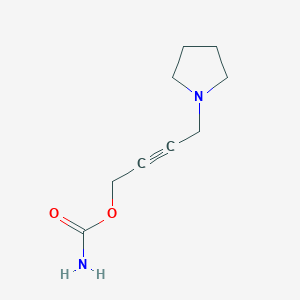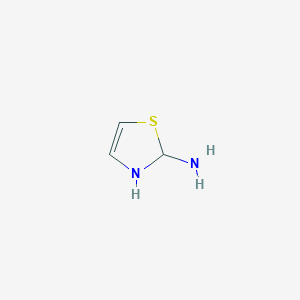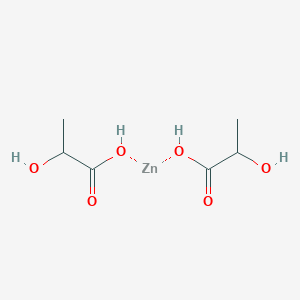
Acide N-benzylmaléamique
Vue d'ensemble
Description
N-Benzylmaleamic acid, also known as N-benzyl-2-aminoacrylic acid, is an organic compound with the formula C7H7NO2. It is a white solid that is soluble in polar organic solvents. N-Benzylmaleamic acid is a useful building block for organic synthesis, and has been used in a variety of scientific research applications.
Applications De Recherche Scientifique
Polyampholytes hydrophobes
L'acide N-benzylmaléamique peut être utilisé dans la création de polyampholytes hydrophobes . Ce sont des macromolécules uniques qui contiennent des groupes acides, basiques et hydrophobes, simulant le comportement des protéines, des polypeptides amphotères ou des poly(nucléotides) en solution . L'auto-assemblage de ces polyampholytes en diverses structures telles que les micelles, les micelles inversées, les vésicules, les agrégats lamellaires, les dendrimères, les structures fractales, les amas et autres matières hautement organisées a été démontré .
Agent de récupération assistée du pétrole (EOR)
Des recherches ont montré que les polyampholytes modifiés hydrophobiquement, qui peuvent être créés en utilisant de l'this compound, peuvent être utilisés comme un agent de récupération assistée du pétrole (EOR) . Cette application est particulièrement utile dans l'industrie pétrolière.
Dépresseur du point d'écoulement (PPD)
L'this compound peut également être utilisé comme un dépresseur du point d'écoulement (PPD) . Les PPD sont des substances qui empêchent la formation de gros cristaux dans l'huile, ce qui lui permet de s'écouler à des températures plus basses.
Inhibiteur de cire
Dans l'industrie pétrolière, l'this compound peut être utilisé comme un inhibiteur de cire . Les inhibiteurs de cire sont des produits chimiques qui empêchent le dépôt de cire sur les parois internes des pipelines pendant l'extraction et le transport du pétrole brut.
Applications agricoles
L'this compound a également des applications potentielles en agriculture . Cependant, les détails spécifiques de ces applications ne sont pas facilement disponibles et nécessiteraient des recherches supplémentaires.
Mécanisme D'action
Target of Action
N-Benzylmaleamic acid, also known as (Z)-4-(benzylamino)-4-oxobut-2-enoic acid, is a chemical compound with the molecular formula C11H11NO3
Biochemical Pathways
It’s worth noting that the manipulation of biochemical pathways is a common strategy in drug design and metabolic engineering
Propriétés
IUPAC Name |
4-(benzylamino)-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-10(6-7-11(14)15)12-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWGQIYJCMMSNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15329-69-8 | |
| Record name | 4-(Benzylamino)-4-oxoisocrotonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015329698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(benzylamino)-4-oxoisocrotonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.767 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of N-Benzylmaleamic acid in the synthesis of tricyclic nitrogen heterocycles?
A1: N-Benzylmaleamic acid acts as a key building block in the synthesis of tricyclic nitrogen heterocycles via a sequential and tandem Ugi/intramolecular Diels-Alder (IMDA) reaction. [] In this reaction sequence, N-Benzylmaleamic acid participates in the Ugi four-component condensation (4CC) reaction with pyrrole, an aldehyde, and an isocyanide. This reaction yields a linear triene intermediate where N-Benzylmaleamic acid forms part of the newly formed amide linkage. This triene then undergoes an intramolecular Diels-Alder cycloaddition, facilitated by the presence of the maleic acid moiety derived from N-Benzylmaleamic acid. This cycloaddition results in the formation of the desired tricyclic nitrogen heterocycle. []
Q2: How does the structure of N-Benzylmaleamic acid contribute to the stereoselectivity of the IMDA cycloaddition?
A2: While the provided research article [] doesn't directly investigate the influence of N-Benzylmaleamic acid's structure on the stereoselectivity of the IMDA cycloaddition, it does mention that the reactions proceed with excellent stereoselectivity. It can be inferred that the presence of the bulky benzyl group on the nitrogen atom of N-Benzylmaleamic acid might influence the orientation of the reacting molecules during the cycloaddition step, potentially favoring the formation of a specific diastereomer. Further research would be needed to confirm the exact role of the benzyl group in the stereochemical outcome of this reaction.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Phenyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B97193.png)
![Ethanethioic acid, S-[2-(dimethylamino)ethyl] ester](/img/structure/B97198.png)






![3-Cyclopentyl-7-methylsulfanyltriazolo[4,5-d]pyrimidine](/img/structure/B97209.png)

![Butanamide, N-(5-chloro-2-methoxyphenyl)-2-[(2-methoxy-4-nitrophenyl)azo]-3-oxo-](/img/structure/B97213.png)
